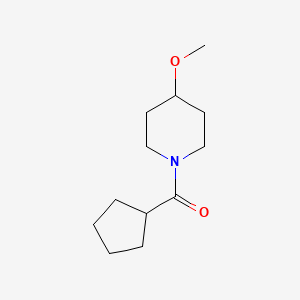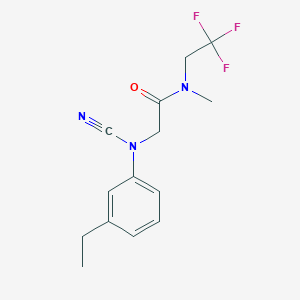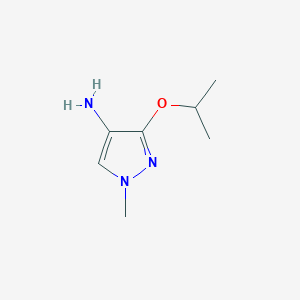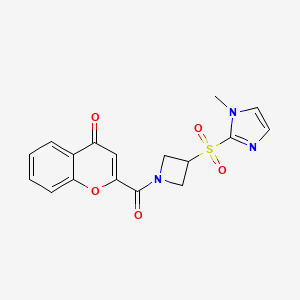![molecular formula C10H14BrClFNO B2371768 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride CAS No. 1909306-33-7](/img/structure/B2371768.png)
3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14BrClFNO . It is a derivative of phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The InChI code for 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is 1S/C10H13BrFNO.ClH/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14;/h2-4,8,14H,1,5-6,13H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is a powder with a molecular weight of 298.58 . More detailed physical and chemical properties might be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Antimicrobial Applications
One significant application of compounds structurally related to 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride is in the field of antimicrobial research. Doraswamy and Ramana (2013) synthesized compounds including 3-amino-2-(4-bromo phenyl) propan-1-ol, which were screened for antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Antidepressant Research
Another area of interest is the investigation of antidepressant activities. Yuan (2012) synthesized a compound similar in structure to 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride and evaluated its antidepressant activities in mice. The compound showed promising results, suggesting a potential application in developing antidepressant drugs (Yuan, 2012).
Pharmaceutical Research and Drug Abuse
The compound has been associated with pharmaceutical research relating to new drugs of abuse. Grumann et al. (2019) studied 3-Fluorophenmetrazine, a derivative of phenmetrazine, which has structural similarities to 3-Amino-2-[(3-bromo-4-fluorophenyl)methyl]propan-1-ol hydrochloride. The study focused on its pharmacokinetics, crucial for interpreting forensic and clinical cases (Grumann et al., 2019).
Applications in Synthesis and Stereochemistry
The use of related compounds in synthesis and stereochemistry is also notable. Drewes et al. (1992) used similar compounds for the resolution of racemic mixtures and the assignment of absolute configuration in stereochemical studies. This is important in the synthesis of enantiomerically pure substances, which are crucial in drug development (Drewes et al., 1992).
Cardioselectivity in Medicinal Chemistry
Compounds with structural similarities have been studied for their cardioselectivity. Rzeszotarski et al. (1979) synthesized a series of compounds to determine their affinity to beta-adrenoceptors, a key consideration in developing cardioselective beta-blockers (Rzeszotarski et al., 1979).
Potential in Anticancer Research
Another promising area is anticancer research. Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, structurally similar to the compound , and tested them for antitumor activity. The study found biologically active compounds, indicating potential applications in anticancer drug development (Isakhanyan et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-4-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO.ClH/c11-9-4-7(1-2-10(9)12)3-8(5-13)6-14;/h1-2,4,8,14H,3,5-6,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNXGOCXHIZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)CO)Br)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)
![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)
![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)
![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)

![4-benzyl-2-(2-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371693.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371695.png)
![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)


